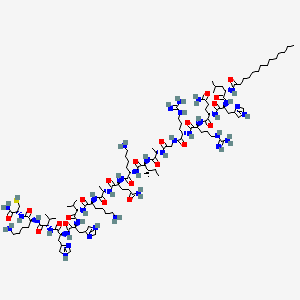

PKC|E pseudosubstrate peptide inhibitor,myristoylated

Description

The compound “PKC|E pseudosubstrate peptide inhibitor, myristoylated” is a cell-permeable, reversible, substrate competitive inhibitor of protein kinase C epsilon (PKCε). This compound is designed to mimic the pseudosubstrate region of PKCε, thereby inhibiting its activity. The myristoylation enhances its cell permeability, making it a valuable tool in biochemical and cellular studies .

Properties

Molecular Formula |

C105H184N36O21S |

|---|---|

Molecular Weight |

2318.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-(1H-imidazol-4-yl)-2-[[(2S)-4-methyl-2-(tetradecanoylamino)pentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide |

InChI |

InChI=1S/C105H184N36O21S/c1-12-14-15-16-17-18-19-20-21-22-23-37-82(144)127-75(47-59(3)4)97(156)135-76(48-65-51-116-56-122-65)98(157)132-74(39-41-81(110)143)95(154)130-72(36-31-46-120-105(114)115)93(152)129-68(35-30-45-119-104(112)113)90(149)121-54-83(145)125-63(10)89(148)141-86(62(9)13-2)103(162)134-69(32-24-27-42-106)92(151)131-73(38-40-80(109)142)91(150)126-64(11)88(147)128-71(34-26-29-44-108)96(155)139-85(61(7)8)102(161)137-77(49-66-52-117-57-123-66)99(158)136-78(50-67-53-118-58-124-67)100(159)140-84(60(5)6)101(160)133-70(33-25-28-43-107)94(153)138-79(55-163)87(111)146/h51-53,56-64,68-79,84-86,163H,12-50,54-55,106-108H2,1-11H3,(H2,109,142)(H2,110,143)(H2,111,146)(H,116,122)(H,117,123)(H,118,124)(H,121,149)(H,125,145)(H,126,150)(H,127,144)(H,128,147)(H,129,152)(H,130,154)(H,131,151)(H,132,157)(H,133,160)(H,134,162)(H,135,156)(H,136,158)(H,137,161)(H,138,153)(H,139,155)(H,140,159)(H,141,148)(H4,112,113,119)(H4,114,115,120)/t62-,63-,64-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,84-,85-,86-/m0/s1 |

InChI Key |

TZHZTEQFFKAITA-OGPUDUFOSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC3=CNC=N3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PKC|E pseudosubstrate peptide inhibitor, myristoylated involves solid-phase peptide synthesis (SPPS). The peptide sequence is assembled step-by-step on a solid support, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The myristoylation is introduced at the N-terminus of the peptide to enhance cell permeability .

Fmoc Deprotection: The Fmoc group is removed using a base such as piperidine.

Amino Acid Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Myristoylation: The N-terminal amino group of the peptide is acylated with myristic acid using a coupling reagent.

Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA), water, and scavengers.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The peptide can undergo oxidation, particularly at methionine and cysteine residues.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

Scientific Research Applications

Chemistry

In chemistry, this compound is used to study the inhibition of protein kinase C epsilon and its role in various biochemical pathways. It serves as a tool to dissect the molecular mechanisms of PKCε-mediated signaling .

Biology

In biological research, the compound is employed to investigate the role of PKCε in cellular processes such as proliferation, differentiation, and apoptosis. It is also used in studies related to cancer, diabetes, and cardiovascular diseases .

Medicine

In medicine, the PKC|E pseudosubstrate peptide inhibitor, myristoylated is explored for its potential therapeutic applications. It is used in preclinical studies to evaluate its efficacy in treating diseases associated with dysregulated PKCε activity .

Industry

In the pharmaceutical industry, this compound is utilized in drug discovery and development. It helps in identifying new therapeutic targets and in the screening of potential drug candidates .

Mechanism of Action

The PKC|E pseudosubstrate peptide inhibitor, myristoylated exerts its effects by mimicking the pseudosubstrate region of PKCε. It binds to the active site of PKCε, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts PKCε-mediated signaling pathways, affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

PKCζ Pseudosubstrate Inhibitor, Myristoylated: Inhibits protein kinase C zeta (PKCζ) with similar cell-permeable and reversible properties.

PKCθ Pseudosubstrate Inhibitor, Myristoylated: Targets protein kinase C theta (PKCθ) and is used in studies of PKCθ function.

PKCη Pseudosubstrate Inhibitor, Myristoylated: Inhibits protein kinase C eta (PKCη) and is used for studying PKCη function.

Uniqueness

The uniqueness of PKC|E pseudosubstrate peptide inhibitor, myristoylated lies in its specificity for PKCε. While other pseudosubstrate inhibitors target different PKC isozymes, this compound is specifically designed to inhibit PKCε, making it a valuable tool for studying PKCε-specific pathways and functions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.